molecular formula C12H14F3NO B11796885 2-(4-(Trifluoromethyl)benzyl)morpholine

2-(4-(Trifluoromethyl)benzyl)morpholine

Cat. No.: B11796885
M. Wt: 245.24 g/mol
InChI Key: MQDHOZCYVUDXDY-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)benzyl)morpholine is an organic compound that features a morpholine ring substituted with a benzyl group bearing a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Trifluoromethyl)benzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce any present carbonyl groups.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of any carbonyl-containing derivatives.

    Substitution: Nitro or halogen-substituted derivatives of the benzyl group.

Scientific Research Applications

2-(4-(Trifluoromethyl)benzyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)benzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-(Trifluoromethyl)benzyl)morpholine is unique due to the presence of both the morpholine ring and the trifluoromethyl-substituted benzyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]morpholine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-16-5-6-17-11/h1-4,11,16H,5-8H2

InChI Key

MQDHOZCYVUDXDY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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